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molecular formula C6H9ClN4 B8690753 2-chloro-N4-ethylpyrimidine-4,5-diamine CAS No. 890093-96-6

2-chloro-N4-ethylpyrimidine-4,5-diamine

Cat. No. B8690753
M. Wt: 172.61 g/mol
InChI Key: OQGFAPKRSPWPHR-UHFFFAOYSA-N
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Patent
US07951803B2

Procedure details

To a solution of 10.0 g (50 mmol, 1.0 eq.) of 2-chloro-N-ethyl-5-nitropyrimidin-4-amine (I-1) in 300 mL of THF was added ˜4.0 g of Raney Nickel. The solution was stirred under 1 atm. of hydrogen at room temperature for 12 h. The reaction mixture was filtered through Celite® and the pad was washed with 100 mL of THF. The solvent was removed in vacuo to provide 8.0 g (46 mmol, 92%) of 2-chloro-N4-ethylpyrimidine-4,5-diamine (I-5).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH3:10])[C:5]([N+:11]([O-])=O)=[CH:4][N:3]=1.[H][H]>C1COCC1.[Ni]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH3:10])[C:5]([NH2:11])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NCC)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
the pad was washed with 100 mL of THF
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NCC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 46 mmol
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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